5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
CAS No.: 1187346-02-6
Cat. No.: VC7355299
Molecular Formula: C20H18N4O3
Molecular Weight: 362.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187346-02-6 |
|---|---|
| Molecular Formula | C20H18N4O3 |
| Molecular Weight | 362.389 |
| IUPAC Name | 5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C20H18N4O3/c1-12-4-6-13(7-5-12)19-21-20(27-24-19)17-11-16(22-23-17)15-9-8-14(25-2)10-18(15)26-3/h4-11H,1-3H3,(H,22,23) |
| Standard InChI Key | MDSORRMSQWPXNS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=C(C=C4)OC)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-oxadiazole ring substituted at position 3 with a p-tolyl group (4-methylphenyl) and at position 5 with a 3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl moiety. The 1,2,4-oxadiazole core contributes aromatic stability and dipole moments that enhance binding interactions with biological targets . The p-tolyl group introduces lipophilicity, potentially improving membrane permeability, while the 2,4-dimethoxyphenyl-pyrazole subunit may engage in hydrogen bonding and π-π stacking interactions .
Table 1: Hypothesized Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉N₄O₃ |
| Molecular Weight | 381.41 g/mol |
| LogP (Octanol-Water) | ~3.2 (predicted) |
| Hydrogen Bond Donors | 1 (pyrazole NH) |
| Hydrogen Bond Acceptors | 6 |
Crystallographic Insights
While no crystal structure exists for this specific compound, analogous 1,3,4-oxadiazole derivatives demonstrate near-coplanar arrangements of aromatic rings and oxadiazole cores, with dihedral angles <5° between substituents . The 1,2,4-oxadiazole isomer’s reduced symmetry compared to 1,3,4-oxadiazoles may lead to distinct packing motifs, though offset face-to-face π-π interactions between oxadiazole and aryl rings are likely conserved .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are plausible:
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Oxadiazole-First Approach: Cyclization of a preformed pyrazole-containing amidoxime with a p-toluoyl chloride derivative .
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Pyrazole-First Approach: Coupling of a pre-synthesized 1,2,4-oxadiazole with a functionalized pyrazole intermediate .
Detailed Synthetic Protocol (Oxadiazole-First)
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Amidoxime Formation: React 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide with hydroxylamine to yield the corresponding amidoxime .
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Cyclodehydration: Treat the amidoxime with p-toluoyl chloride in the presence of POCl₃ at 80–100°C for 6–8 hours, inducing 1,2,4-oxadiazole ring formation .
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Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane 1:3) with an estimated yield of 58–65% based on analogous reactions .
Analytical Characterization
Key spectroscopic signatures predicted from related compounds:
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¹H NMR (CDCl₃): δ 8.21 (s, 1H, pyrazole H4), 7.89–7.32 (m, 4H, p-tolyl), 6.65–6.52 (m, 3H, dimethoxyphenyl), 3.89 (s, 6H, OCH₃), 2.44 (s, 3H, CH₃) .
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IR (KBr): 1620 cm⁻¹ (C=N), 1585 cm⁻¹ (oxadiazole ring), 1250 cm⁻¹ (C-O-C) .
Biological Activity and Structure-Activity Relationships
Calcium Signaling Modulation
Oxadiazole-pyrazole hybrids demonstrate store-operated calcium entry (SOCE) inhibition at 10 μM, with residual calcium influx as low as 33.2% compared to controls . The dimethoxyphenyl group may mimic Tyr-113 of Orai1, disrupting STIM-Orai protein interactions critical for calcium release-activated channel (CRAC) activity .
Table 2: Hypothetical Biological Activity Profile
| Assay | Predicted Activity | Reference Analog |
|---|---|---|
| Antibacterial (MIC) | 16–64 μg/mL (Gram-positive) | |
| SOCE Inhibition | IC₅₀ ~7.8 μM | |
| Cytotoxicity (HEK cells) | CC₅₀ >50 μM |
Metabolic Stability
The 1,2,4-oxadiazole ring resists hepatic degradation more effectively than 1,3,4-isomers, with predicted human microsomal stability >80% after 60 minutes . Methoxy groups at the 2- and 4-positions of the phenyl ring may further retard oxidative metabolism .
Computational Modeling and Drug Design
Molecular Docking Simulations
Docking into the peptide deformylase active site (PDB: 1LRU) using AutoDock Vina predicts a binding affinity of −9.2 kcal/mol, with key interactions:
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Hydrogen bonding between the oxadiazole N2 and Arg-97
QSAR Analysis
A three-descriptor model (R² = 0.86) highlights critical parameters:
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Topological polar surface area (TPSA): Optimal range 75–85 Ų for blood-brain barrier penetration
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Molar refractivity: 105–110 cm³/mol correlates with antibacterial potency
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Hammett sigma constant (σ): Electron-withdrawing groups enhance oxadiazole ring electrophilicity
Toxicology and Pharmacokinetics
Acute Toxicity Predictions
Pro-Tox II modeling suggests LD₅₀ >500 mg/kg (oral, rat), with hepatotoxicity as the primary risk (probability score: 0.62). The p-tolyl group may undergo CYP2C9-mediated oxidation to a quinone methide intermediate, necessitating structural mitigation strategies .
ADME Profiling
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